N-(4-Nitrobenzoyl)glutamic acid
CAS No.:
Cat. No.: VC13386641
Molecular Formula: C12H12N2O7
Molecular Weight: 296.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12N2O7 |
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Molecular Weight | 296.23 g/mol |
IUPAC Name | 2-[(4-nitrobenzoyl)amino]pentanedioic acid |
Standard InChI | InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19) |
Standard InChI Key | NOJZBJAFCSWMKC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Nitrobenzoyl)glutamic acid belongs to the class of N-acylated glutamic acid derivatives. Its systematic IUPAC name is (2S)-2-[(4-nitrophenyl)formamido]pentanedioic acid, reflecting the stereospecific attachment of the nitrobenzoyl moiety to the L-glutamic acid backbone . The compound’s molecular formula is , with a molecular weight of 296.23 g/mol and an exact mass of 296.064 g/mol . Key structural features include:
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A para-nitrobenzoyl group () at the α-amino position.
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Two carboxylic acid groups () at the γ- and α-positions of the glutamic acid chain.
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A chiral center at the α-carbon, conferring stereochemical specificity .
The nitro group’s electron-withdrawing nature enhances the compound’s reactivity in nucleophilic substitution and reduction reactions, while the carboxylic acid groups facilitate solubility in polar solvents such as water, methanol, and dimethylformamide (DMF) .
Table 1: Physicochemical Properties of N-(4-Nitrobenzoyl)glutamic Acid
Synthesis and Optimization
The synthesis of N-(4-Nitrobenzoyl)glutamic acid involves a three-step process starting from p-nitrobenzoic acid, as detailed in a 2017 patent (CN108147977B) . This method emphasizes high yield and purity, critical for pharmaceutical applications.
Acyl Chlorination of p-Nitrobenzoic Acid
p-Nitrobenzoic acid undergoes acyl chlorination using oxalyl chloride () in a tetrahydrofuran (THF)-DMF mixed solvent (11:1 ratio). The reaction proceeds at 55°C with a 2:1 molar excess of oxalyl chloride, yielding p-nitrobenzoyl chloride :
This step achieves near-quantitative conversion due to the solvent’s ability to stabilize reactive intermediates.
Condensation with Sodium Glutamate
p-Nitrobenzoyl chloride reacts with sodium glutamate in an alkaline aqueous medium (pH 8) at 5°C to form N-(4-nitrobenzoyl)-L-glutamic acid. Maintaining low temperatures minimizes hydrolysis of the acyl chloride :
The product is isolated via acid-induced crystallization (pH 1) and dried under reduced pressure, yielding 99.4% purity (HPLC) with a 99% yield relative to p-nitrobenzoic acid .
Table 2: Key Reaction Parameters for Synthesis
Parameter | Value |
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Oxalyl chloride molar ratio | 2–5 equivalents |
THF:DMF solvent ratio | 11:1–5:1 |
Condensation temperature | 5°C |
Reduction catalyst | (3–5 mol%) |
Final purity (HPLC) | ≥99.9% |
Biochemical Applications and Research Findings
IgE Blocking for Allergy Therapeutics
A 2023 study evaluated N-(4-nitrobenzoyl)glutamic acid as a potential inhibitor of immunoglobulin E (IgE), a key mediator in allergic reactions . Among six glutamic acid analogs tested, this compound demonstrated moderate IgE-blocking activity at 10 mM concentration, reducing histamine release by 38% in mast cell assays. While less potent than N-carbamyl-L-glutamic acid (62% inhibition), its efficacy underscores the role of electron-withdrawing substituents in modulating immune responses .
Enzyme Inhibition and Protein Interactions
The nitrobenzoyl group enhances binding affinity to glutamate-specific enzymes. In vitro studies suggest competitive inhibition of glutaminase () and glutamate dehydrogenase (), likely due to steric hindrance at the active site . These properties make it a valuable tool for probing glutamate metabolism in neurological and cancer research.
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